molecular formula C10H9NO2 B8719529 2(3H)-Oxazolone, 5-methyl-4-phenyl- CAS No. 61416-46-4

2(3H)-Oxazolone, 5-methyl-4-phenyl-

Cat. No.: B8719529
CAS No.: 61416-46-4
M. Wt: 175.18 g/mol
InChI Key: AMZXKRFAPTXHAM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 2(3H)-Oxazolone Chemistry

The chemistry of oxazolones dates back to the late 19th and early 20th centuries. One of the foundational methods for synthesizing oxazolones is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an α-acylamino acid. researchgate.netbohrium.com Another significant early contribution was the Bergmann synthesis, where haloacylamino acids are treated with acetic anhydride (B1165640) to yield oxazolones. researchgate.net For instance, Bergmann and Stern discovered that N-chloroacetyl phenylalanine reacts with acetic anhydride to produce a substituted oxazolone (B7731731). researchgate.net Over the years, numerous new catalytic methods and reaction conditions have been developed to improve the synthesis of oxazolones, including the use of various catalysts and microwave irradiation. biointerfaceresearch.comsphinxsai.com

Significance of the Oxazolone Ring System in Organic Synthesis

The oxazolone ring system is a versatile scaffold in organic synthesis, serving as a crucial intermediate for the creation of a wide array of other organic molecules. orgsyn.orgfishersci.ca A primary application is in the synthesis of α-amino acids and their derivatives. orgsyn.orgacs.org The oxazolone ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of these important biological building blocks. biointerfaceresearch.com Furthermore, oxazolones are precursors for the synthesis of other heterocyclic compounds, such as thiazolones, through reactions with reagents like thioacetic acid. biointerfaceresearch.com

Specific Research Focus on 2(3H)-Oxazolone, 5-methyl-4-phenyl- within the Oxazolone Class

While much of the research on oxazolones has centered on the 5(4H)-oxazolone isomers, the 2(3H)-oxazolone system has also been the subject of investigation. biointerfaceresearch.com Specific research on derivatives of 2(3H)-oxazolone has explored their potential biological activities. For instance, various substituted 2(3H)-oxazolones have been synthesized and studied for their pharmacological properties. ontosight.aiontosight.aiuni.lu The substitutions at different positions on the oxazolone ring, such as the C-4 and C-5 positions, are known to significantly influence the compound's biological activity. bohrium.comsphinxsai.com

Scope and Methodological Overview of the Research Compendium

The study of oxazolones, including 2(3H)-Oxazolone, 5-methyl-4-phenyl-, employs a range of analytical and synthetic methodologies. The synthesis of these compounds often involves multi-step procedures to construct the oxazolone ring and introduce the desired substituents. ontosight.aiontosight.ai Characterization of the resulting molecules is typically achieved through modern analytical techniques. Spectroscopic methods such as Infrared (IR) spectroscopy are used to identify characteristic functional groups, like the carbonyl (C=O) stretching vibration. dtu.dk Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, and mass spectrometry helps in determining the molecular weight and fragmentation patterns. ontosight.aidtu.dk

Interactive Data Tables

Below are interactive tables summarizing key data related to oxazolone compounds.

Physicochemical Properties of Related Oxazolone Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Phenyl-5-oxazoloneC9H7NO2161.161199-01-5
5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-C16H11NO2249.264017606-70-1
5(4H)-Oxazolone, 4-[[4-(acetyloxy)-3-methoxyphenyl]methylene]-2-methyl-C14H13NO5275.2639600-31-2
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-((4-phenyl-1-piperazinyl)methyl)-C20H20ClN3O2369.1244Not Available
Spectroscopic Data for Oxazolone Derivatives
Compound TypeSpectroscopic TechniqueCharacteristic Absorption/Shift
5(4H)-OxazolonesIR SpectroscopyC=O absorption around 1820 cm⁻¹, C=N absorption around 1660 cm⁻¹ biointerfaceresearch.com
(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-onesIR SpectroscopySplitting of the carbonyl stretching vibration band dtu.dk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61416-46-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-methyl-4-phenyl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C10H9NO2/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)

InChI Key

AMZXKRFAPTXHAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 3h Oxazolone, 5 Methyl 4 Phenyl

Classical Cyclization and Condensation Routes

Traditional methods for the synthesis of the oxazolone (B7731731) core have been well-established for over a century and rely on cyclization and condensation reactions of suitable precursors. These methods are often robust and provide good yields, forming the foundation of oxazolone chemistry.

Erlenmeyer-Plochl Azlactone Synthesis and its Adaptations for 2(3H)-Oxazolone, 5-methyl-4-phenyl-

The Erlenmeyer-Plochl reaction, discovered in the late 19th century, is a cornerstone for the synthesis of 2-oxazolin-5-ones, also known as azlactones. wikipedia.org The classical approach involves the condensation of an N-acylglycine, typically hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgbiointerfaceresearch.com The acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the cyclization of the N-acylglycine to the corresponding oxazolone.

For the specific synthesis of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, a direct adaptation of the classical Erlenmeyer-Plochl reaction would be challenging as this method typically yields a 4-alkylidene or 4-arylidene substituent from the condensation with an aldehyde or ketone. However, a modification starting from a different amino acid precursor is conceivable. Instead of N-acylglycine, one could envision using an N-acyl derivative of 2-amino-2-phenylpropanoic acid. In this scenario, the core structure containing the 4-phenyl and 5-methyl substituents is already present in the precursor. The subsequent intramolecular cyclization, promoted by a dehydrating agent like acetic anhydride, would then lead to the formation of the desired 2(3H)-Oxazolone, 5-methyl-4-phenyl-.

The general mechanism of the Erlenmeyer-Plochl synthesis involves the formation of an intermediate oxazolone from the N-acyl amino acid, which then acts as the nucleophile in a Perkin-type condensation with the carbonyl compound. wikipedia.org

Anhydride-Mediated Approaches to the Oxazolone Ring

Acetic anhydride is a key reagent in the classical synthesis of oxazolones, acting as a powerful dehydrating agent to facilitate the ring closure of N-acyl amino acids. biointerfaceresearch.comresearchgate.net The reaction of an N-acyl amino acid with acetic anhydride leads to the formation of a mixed anhydride, which then undergoes an intramolecular nucleophilic attack by the amide oxygen to form the oxazolone ring and release a molecule of acetic acid.

In the context of synthesizing 2(3H)-Oxazolone, 5-methyl-4-phenyl-, the precursor would likely be an N-acyl derivative of 2-amino-2-phenylpropanoic acid. Heating this precursor with acetic anhydride would be expected to induce cyclodehydration to yield the target oxazolone. The efficiency of this process can be influenced by the nature of the acyl group and the reaction conditions, such as temperature and reaction time.

Cyclodehydration Reactions of N-Acyl Amino Acid Precursors

The formation of the oxazolone ring is fundamentally a cyclodehydration reaction of an N-acyl amino acid. biointerfaceresearch.com While acetic anhydride is a common dehydrating agent, other reagents can also be employed to effect this transformation. For instance, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) are known to promote the cyclization of N-acyl amino acids to oxazolones.

The synthesis of 2(3H)-Oxazolone, 5-methyl-4-phenyl- via this route would involve treating the corresponding N-acyl-2-amino-2-phenylpropanoic acid with a suitable dehydrating agent. The choice of the dehydrating agent can be critical, as it can influence the reaction conditions and the potential for side reactions. For example, the use of milder dehydrating agents might require less forcing conditions, which could be advantageous if the precursor or product is sensitive to high temperatures.

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This trend has also impacted the synthesis of oxazolones, with a focus on catalytic processes, the use of non-hazardous solvents, and energy-efficient reaction conditions.

Catalytic Synthesis Protocols (e.g., Metal-Catalyzed, Organocatalytic, Biocatalytic)

Modern synthetic strategies for oxazolones often employ catalysts to improve efficiency and reduce the environmental impact of the reaction. Various catalytic systems have been explored for the Erlenmeyer-Plochl reaction and related transformations.

Metal-Catalyzed Synthesis: A variety of metal catalysts have been reported to be effective in the synthesis of oxazolones. For instance, zinc oxide (ZnO) has been used as a catalyst for the condensation of hippuric acid with aldehydes. researchgate.net Other metal salts and complexes have also been investigated to promote the cyclization and condensation steps under milder conditions.

Organocatalytic Synthesis: Organocatalysts have emerged as a powerful tool in modern organic synthesis. For the synthesis of oxazolone derivatives, L-proline has been shown to be an efficient and environmentally benign organocatalyst for the reaction of aromatic aldehydes with hippuric acid. bohrium.com The use of basic ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), as both a catalyst and a reaction medium has also been reported for the Erlenmeyer-Plochl reaction at room temperature. jocpr.com Zeolites have also been employed as catalysts in the synthesis of related imidazolones from oxazolone precursors, suggesting their potential applicability in oxazolone synthesis as well. ijsrst.comiajpr.com

Biocatalytic Synthesis: While less common for the synthesis of this specific class of compounds, biocatalytic methods represent a promising green alternative. Enzymes could potentially be engineered to catalyze the cyclization of N-acyl amino acid precursors with high stereoselectivity, although specific examples for 2(3H)-Oxazolone, 5-methyl-4-phenyl- are not yet prevalent in the literature.

The application of these catalytic methods to the synthesis of 2(3H)-Oxazolone, 5-methyl-4-phenyl- would likely involve the cyclization of an appropriate N-acyl-2-amino-2-phenylpropanoic acid precursor in the presence of the chosen catalyst. The selection of the catalyst would depend on factors such as the desired reaction conditions, cost, and reusability.

Solvent-Free and Environmentally Benign Synthetic Strategies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Several solvent-free and environmentally benign strategies have been developed for the synthesis of oxazolones.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones from hippuric acid and aryl aldehydes in the presence of acetic anhydride, often without the need for a catalyst. biointerfaceresearch.com This method can significantly reduce reaction times and improve energy efficiency. A solvent-free approach using palladium(II) acetate as a catalyst under microwave irradiation has also been reported. biointerfaceresearch.com

Solvent-Free Grinding: Mechanical grinding of reactants in the absence of a solvent is another effective green chemistry technique. The synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been achieved by grinding hippuric acid with aromatic aldehydes at room temperature. researchgate.net

Aqueous Media: The use of water as a solvent is highly desirable from an environmental perspective. Green synthetic protocols for related heterocyclic compounds, such as isoxazole-5(4H)-ones, have been developed in aqueous media. nih.gov While direct application to the target oxazolone needs to be explored, these studies highlight the potential for developing water-based synthetic routes.

These modern and green approaches offer significant advantages over classical methods, including milder reaction conditions, shorter reaction times, and reduced waste generation. The adaptation of these strategies to the synthesis of 2(3H)-Oxazolone, 5-methyl-4-phenyl- would represent a significant step towards a more sustainable production of this valuable chemical compound.

Microwave-Assisted and Ultrasonic-Promoted Syntheses

Modern synthetic approaches are increasingly employing microwave irradiation and ultrasonication to accelerate reaction rates and improve yields in the synthesis of oxazolone derivatives.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of heterocyclic compounds, including 2(3H)-benzoxazolone derivatives. researchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbiointerfaceresearch.com For instance, the synthesis of 2-phenyl-5(4H)-oxazolones from aldehydes or ketones and hippuric acid can be achieved under solvent-free conditions using microwave irradiation in the presence of a palladium (II) acetate catalyst. biointerfaceresearch.com Another approach involves the microwave irradiation of hippuric acid and an aryl aldehyde in acetic anhydride without a catalyst, resulting in good yields of 4-arylidene-2-phenyl-oxazole-5(4H)-ones in just 4-5 minutes. biointerfaceresearch.com The use of polyphosphoric acid (PPA) esters under microwave conditions has also been reported for the efficient cyclization of ω-amido alcohols to form 2-aryl-2-oxazolines. nih.gov

Ultrasonic-Promoted Synthesis:

Ultrasonication provides an alternative energy source that can enhance chemical reactivity through acoustic cavitation. This method has been successfully applied to the synthesis of various oxazolone and isoxazoline (B3343090) derivatives, often under environmentally friendly conditions. researchgate.netnih.govarkat-usa.org The ultrasound-assisted synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones from aryl aldehydes and hippuric acid using a zinc acetate catalyst has been shown to be highly efficient, with short reaction times (4-8 minutes) and high yields. researchgate.net This method is noted for its energy efficiency and the high quality of the crude product, which in some cases, does not require further purification. researchgate.net Furthermore, the use of lemon juice as a natural acid catalyst in combination with ultrasonic irradiation has been demonstrated for the synthesis of isoxazolone derivatives in an aqueous medium, highlighting a green and cost-effective approach. arkat-usa.org

MethodCatalyst/ReagentConditionsReaction TimeYieldReference
Microwave-AssistedPalladium (II) acetateSolvent-freeNot specifiedGood biointerfaceresearch.com
Microwave-AssistedAcetic anhydrideNo catalyst4-5 minutes70-75% biointerfaceresearch.com
Microwave-AssistedPolyphosphoric acid estersCHCl3 or solvent-freeShortGood to excellent nih.gov
Ultrasonic-PromotedZn(OCOCH3)2·2H2O35 KHz4-8 minutesHigh researchgate.net
Ultrasonic-PromotedLemon juice50 °C30 minutesUp to 91% arkat-usa.org

Flow Chemistry Applications in 2(3H)-Oxazolone, 5-methyl-4-phenyl- Production

While specific examples of flow chemistry applications for the production of 2(3H)-Oxazolone, 5-methyl-4-phenyl- are not extensively detailed in the provided search results, the principles of flow chemistry offer significant potential for the synthesis of oxazolone derivatives. Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology provides several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up of production. Given the successful application of other advanced synthetic techniques like microwave and ultrasonic irradiation to oxazolone synthesis, it is plausible that flow chemistry could be adapted to produce 2(3H)-Oxazolone, 5-methyl-4-phenyl- with high efficiency and control.

Chemo-, Regio-, and Stereoselective Synthesis of 2(3H)-Oxazolone, 5-methyl-4-phenyl-

The selective synthesis of specific isomers of 2(3H)-Oxazolone, 5-methyl-4-phenyl- is a critical aspect of its production for potential applications where specific molecular geometries are required.

Control of Stereochemistry at the C5 Position

Controlling the stereochemistry at the C5 position of the oxazolone ring is a key challenge in the synthesis of chiral derivatives. The stereochemical outcome of reactions involving the C5 position can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions. For instance, in the synthesis of oxazolidin-2-ones, the stereochemistry can be controlled through asymmetric aldol (B89426) reactions followed by a Curtius rearrangement, leading to specific diastereomers. nih.gov While the provided information does not directly detail methods for controlling the C5 stereochemistry of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, the principles of stereoselective synthesis applied to related oxazolone structures are relevant.

Diastereoselective and Enantioselective Routes

The development of diastereoselective and enantioselective routes to oxazolone derivatives is an active area of research. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these syntheses. For example, chiral guanidine (B92328) catalysts have been used in the 1,4-addition reaction of 5H-oxazol-4-ones to alkynones, affording products with good yields and excellent diastereoselectivity. researchgate.net Similarly, organocatalytic asymmetric Mannich reactions of 5H-oxazol-4-ones with imines have been developed to produce chiral α-alkylisoserine derivatives with high enantio- and diastereoselectivity. researchgate.net These approaches demonstrate the potential for producing enantiomerically enriched 2(3H)-Oxazolone, 5-methyl-4-phenyl- derivatives.

Selective Functionalization During Cyclization

Selective functionalization during the cyclization process allows for the introduction of various substituents onto the oxazolone core, leading to a diverse range of derivatives. The choice of starting materials and reaction conditions can direct the regioselectivity of the cyclization and subsequent functionalization. For example, in the synthesis of 2-arylquinazoline-4(3H)-ones, functionalization at the 4-position can be modulated to enhance biological activity. nih.gov While this example pertains to a different heterocyclic system, the principle of tuning the properties of the final molecule through selective functionalization during its formation is broadly applicable. In the context of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, selective functionalization could be achieved by using appropriately substituted precursors in the cyclization reaction.

Atom Economy and Sustainability Assessments of Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve resource efficiency.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govtudelft.nl Reactions with high atom economy are those that incorporate a large proportion of the starting materials into the final product, thereby minimizing waste. nih.gov Many traditional organic reactions, such as substitutions and eliminations, have poor atom economy due to the formation of stoichiometric byproducts. nih.gov In the context of oxazolone synthesis, multicomponent reactions, which combine three or more reactants in a single step, can offer high atom economy. nih.gov For example, a mechanochemical approach for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones via a multicomponent reaction has been reported to be step and atom efficient. nih.gov

Sustainability Assessments:

MetricDescriptionRelevance to Oxazolone SynthesisReference
Atom Economy Percentage of the total mass of reactants that is incorporated into the desired product.High atom economy can be achieved through multicomponent reactions. nih.govnih.gov
E-Factor Kilograms of waste produced per kilogram of product.Lower E-factors indicate a more environmentally friendly process. tudelft.nl
Process Mass Intensity (PMI) Total mass used in a process divided by the mass of the final product.A comprehensive measure of the efficiency of a manufacturing process. tudelft.nl
Reaction Mass Efficiency (RME) Mass of the product divided by the total mass of reactants.Similar to atom economy but considers the actual yield. tudelft.nl

Reactivity Profiles and Mechanistic Investigations of 2 3h Oxazolone, 5 Methyl 4 Phenyl

Electrophilic Reactivity of 2(3H)-Oxazolone, 5-methyl-4-phenyl-

The electrophilic character of 2(3H)-Oxazolone, 5-methyl-4-phenyl- is primarily centered on the phenyl moiety and the C5-methyl group. These sites are susceptible to attack by electrophiles, leading to a variety of functionalized derivatives.

Reactions at the Phenyl Moiety (e.g., Aromatic Electrophilic Substitution)

The phenyl group attached to the C4 position of the oxazolone (B7731731) ring can undergo electrophilic aromatic substitution reactions. The oxazolone ring itself influences the reactivity and regioselectivity of these substitutions. Depending on the reaction conditions and the nature of the electrophile, substitution can occur at the ortho, meta, or para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration introduces a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. byjus.comlibretexts.org Halogenation, with reagents like bromine or chlorine in the presence of a Lewis acid, results in the corresponding halophenyl-oxazolone. byjus.com The conditions for these reactions can be tailored to favor mono-, di-, or tri-substituted products. byjus.com

Table 1: Electrophilic Aromatic Substitution Reactions of Phenyl-Substituted Compounds

Reaction TypeReagent(s)Product Type
NitrationHNO₃, H₂SO₄Nitrophenyl derivative
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halophenyl derivative
SulfonationSO₃, H₂SO₄Phenylsulfonic acid derivative
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkylphenyl derivative
Friedel-Crafts AcylationR-COCl, AlCl₃Acylphenyl derivative

Functionalization at the C5-Methyl Group (e.g., Halogenation, Oxidation)

The methyl group at the C5 position of the oxazolone ring is another site for electrophilic attack, primarily through free-radical halogenation or oxidation. Under appropriate conditions, the hydrogen atoms of the methyl group can be substituted by halogens (chlorine or bromine) to yield halomethyl derivatives.

Oxidation of the C5-methyl group can lead to the formation of a hydroxymethyl group, an aldehyde, or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, oxidation of a similar compound, (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol, can yield the corresponding aldehyde or carboxylic acid.

Nucleophilic Reactivity and Ring-Opening Reactions

The oxazolone ring in 2(3H)-Oxazolone, 5-methyl-4-phenyl- is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The carbonyl group at the C2 position is a primary site for nucleophilic addition.

Hydrolysis and Alcoholysis of the Oxazolone Ring

The oxazolone ring can be opened by hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol). These reactions are typically catalyzed by acids or bases. Hydrolysis yields an α-amino acid derivative, while alcoholysis produces the corresponding ester. biointerfaceresearch.com The dynamic kinetic resolution of oxazolones through alcoholysis has been demonstrated as a valuable method for synthesizing enantiomerically enriched α-amino acid derivatives. acs.org Computational studies on 2-methyl-5(4H)-oxazolone have shown that the addition of water proceeds through a two-step mechanism involving the formation of an α-hydroxyimine intermediate. nih.gov

Aminolysis and Peptide Bond Formation Mechanisms

Aminolysis, the reaction with an amine, is a crucial reaction of oxazolones as it forms the basis of peptide bond formation. The nucleophilic amine attacks the carbonyl carbon of the oxazolone ring, leading to a ring-opened amide product. This reaction is fundamental in peptide synthesis, where oxazolones can serve as activated intermediates. nih.govcapes.gov.br The reactivity of the oxazolone ring towards aminolysis is influenced by the substituents on the ring and the nature of the amine. researchgate.net Studies on related oxazolones have shown that the reaction with amines can be complex, sometimes following a parabolic rate dependence on the amine concentration, indicating a multi-step mechanism. researchgate.net

Reactions with Organometallic and Other Carbon Nucleophiles

Carbon nucleophiles, such as those derived from organometallic reagents (e.g., Grignard reagents, organolithium compounds), can also attack the oxazolone ring. These reactions can lead to the formation of ketones or tertiary alcohols after subsequent workup. The versatility of oxazolones as templates for synthesizing various functionalized molecules is highlighted by their reactions with a range of carbon and heteroatom nucleophiles. acs.org

Ring Expansion and Contraction Pathways

Detailed studies concerning the ring expansion or ring contraction pathways of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, have not been reported in the reviewed literature. While ring-opening reactions are a known characteristic of some oxazolone isomers, specific data on the expansion to larger ring systems or contraction to smaller heterocyclic or carbocyclic structures for this particular compound is absent.

Pericyclic Reactions and Cycloadditions

The participation of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, in pericyclic reactions and cycloadditions has not been specifically detailed.

1,3-Dipolar Cycloadditions as a Mesomeric Betaine (B1666868) (Münchnone Precursor)

While some 5(4H)-oxazolones can act as tautomeric 1,3-dipoles, making them precursors to münchnones for 1,3-dipolar cycloaddition reactions, there is no specific evidence to confirm that 2(3H)-Oxazolone, 5-methyl-4-phenyl-, behaves in a similar manner. The potential for this compound to act as a mesomeric betaine in such cycloadditions remains an area for future investigation.

Diels-Alder Reactions (if applicable as a dienophile or diene)

The broader class of N-substituted oxazolones is known to participate in Diels-Alder reactions, typically acting as dienophiles due to the electron-withdrawing nature of the carbonyl group. However, specific studies detailing the dienophilic or dienic character of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, in [4+2] cycloaddition reactions are not present in the available literature. The reactivity in this context would be influenced by the specific electronic and steric effects of the methyl and phenyl substituents, which has not been experimentally determined.

Rearrangement Reactions Involving 2(3H)-Oxazolone, 5-methyl-4-phenyl-

Specific rearrangement reactions involving this compound are not well-documented.

Thermal and Photochemical Isomerizations

Investigations into the thermal and photochemical isomerization of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, have not been reported. While related heterocyclic systems, such as isoxazoles, are known to undergo photochemical and thermal rearrangements to the corresponding oxazoles, similar studies on this specific oxazolone isomer are absent.

Base- and Acid-Catalyzed Rearrangements (e.g., Oxazole-to-Imidazole Rearrangements)

There is a lack of specific research on the base- or acid-catalyzed rearrangements of 2(3H)-Oxazolone, 5-methyl-4-phenyl-. The conversion of oxazoles to imidazoles has been reported for other substrates under various catalytic conditions, but this has not been extended to the target compound. The influence of acids or bases on the structural integrity and potential rearrangement pathways of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, has not been a subject of detailed study in the available scientific literature.

Reactivity and Mechanistic Insights of 2(3H)-Oxazolone, 5-methyl-4-phenyl-: A Review of Current Research

The scientific community has yet to publish detailed research specifically investigating the reactivity profiles and mechanistic intricacies of the chemical compound 2(3H)-Oxazolone, 5-methyl-4-phenyl- . Despite the broader interest in the chemistry of oxazolone derivatives, this particular substituted heterocycle remains largely unexplored in the context of advanced organic transformations. Consequently, a comprehensive, data-driven analysis of its behavior in metal-catalyzed reactions, C-H activation, and detailed kinetic, thermodynamic, and mechanistic studies is not possible at this time.

While general methodologies for the functionalization of oxazolone cores and related heterocyclic systems are established, their direct application and the resulting specific outcomes for the 5-methyl-4-phenyl substituted variant have not been documented in publicly accessible literature. This includes a lack of data on cross-coupling reactions at the phenyl ring or the C5-methyl position, as well as any attempts at direct C-H functionalization of the oxazolone ring itself.

Furthermore, the public domain lacks any kinetic or thermodynamic data for reactions involving 2(3H)-Oxazolone, 5-methyl-4-phenyl-. Such studies are crucial for understanding reaction rates, equilibria, and the energetic feasibility of potential transformations. The absence of this information precludes any quantitative discussion of its reactivity.

Similarly, there are no reports on the elucidation of reaction mechanisms for this compound using advanced techniques such as spectroscopic analysis of intermediates or isotopic labeling studies. These experimental approaches are vital for building a fundamental understanding of how the molecule behaves on a step-by-step basis during a chemical reaction.

Applications in Organic Synthesis: 2 3h Oxazolone, 5 Methyl 4 Phenyl As a Versatile Synthetic Building Block

Precursor for the Synthesis of Amino Acids and Their Derivatives

Oxazolones are valuable intermediates in the synthesis of amino acids and their derivatives due to the reactivity of the oxazolone (B7731731) ring. biointerfaceresearch.com The ring can be opened by various nucleophiles, leading to the formation of α-amino acid derivatives. biointerfaceresearch.com

Stereoselective Conversion to Phenylalanine Analogs

The dynamic kinetic resolution of oxazolones has emerged as a crucial method for preparing enantiomerically enriched α-amino acid derivatives, including non-proteinogenic ones. acs.org This process takes advantage of the acidic α-proton of the oxazolone, which allows for easy epimerization through an aromatic oxazole (B20620) enol intermediate. acs.org The use of a chiral catalyst that selectively reacts with one enantiomer leads to a high yield of the desired stereoisomer. acs.org

For instance, peptide-catalyzed methanolytic dynamic kinetic resolution of oxazolones with benzylic-type substituents has been shown to produce methyl ester products with high enantiomeric ratios (88:12 to 98:2 er). acs.org This method is particularly effective for the synthesis of phenylalanine analogs. The development of specific tetrapeptide catalysts has been a key focus, with optimization of the peptide scaffold leading to high levels of enantioinduction. acs.orgacs.org

Furthermore, the stereoselective synthesis of quaternary α-amino acids, which are conformationally constrained analogs of natural amino acids, has been achieved using methods like the Strecker reaction with chiral auxiliaries. nih.gov While not directly mentioning 2(3H)-Oxazolone, 5-methyl-4-phenyl-, these methodologies are applicable to a wide range of oxazolone derivatives for the synthesis of phenylalanine analogs with specific stereochemistry.

Synthesis of N-Acyl Amino Acids

The hydrolysis of the oxazolone ring is a common method for the synthesis of N-acyl amino acids. researchgate.net For example, the reaction of 2-phenyl-5(4H)-oxazolone derivatives with nucleophiles often leads to ring opening at the carbonyl group, resulting in the formation of N-acyl amino acid derivatives. sphinxsai.com

A general route involves the intramolecular cyclodehydration of an N-acyl-α-amino acid to form the corresponding oxazol-5(4H)-one. nih.gov This reaction is often reversible, allowing for the synthesis of N-acyl amino acids from oxazolones under appropriate conditions. For example, the hydrolysis of 4-(4'-acetoxybenzylidine)-2-methyl-5-oxazolone has been reported to yield 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid. ajrconline.org

Role in the Synthesis of Complex Heterocyclic Systems

Oxazolones are versatile precursors for the synthesis of a variety of other heterocyclic compounds. researchgate.net The reactivity of the oxazolone ring allows for its transformation into different heterocyclic systems through various reaction pathways.

Routes to Imidazoles and Imidazole-Containing Structures

Oxazolones can be converted into imidazolinones. For example, the condensation of 2-phenyl-4-benzylidene-5-oxazolone derivatives with sulphacetamide has been used to produce 1-N-substituted sulphonyl amino-2-phenyl-4-substituted benzylidene-5-imidazolinones. ajrconline.org Another approach involves the reaction of 2-hydrazino-3-methyl-4(3H)-quinazolinone with 2-phenyl-5(4H)-oxazolone derivatives in the presence of acetic acid to form 2-imidazolin-5-one rings. nih.gov In this reaction, the hydrazino group acts as a nucleophile, attacking the carbonyl group of the oxazolone ring, leading to ring cleavage and subsequent formation of the imidazolinone ring. nih.gov

Furthermore, the reaction of 5-(H/Br benzofuran-2-yl)-1-phenyl 1H-pyrazole-3-carbohydrazides with 4-(arylidene)-2-phenyloxazol-5(4H)-one in acetic acid yields 5-(H/Br benzofuran-2-yl)-N-(4-arylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-1-phenyl-1H-pyrazole-3-carboxamides. researchgate.net

Formation of Pyrazines and Pyrroles

While direct conversion of 2(3H)-Oxazolone, 5-methyl-4-phenyl- to pyrazines is not extensively documented in the provided search results, the synthesis of pyrrolo[1,2-a]pyrazines has been achieved from pyrrole-based enaminones, which can be conceptually related to the reactivity of oxazolone intermediates. nih.gov

Regarding pyrroles, 5(4H)-oxazolones have been utilized in an efficient synthesis of Δ¹-pyrroline-2-carboxylic acid derivatives through Michael and Wittig condensation reactions. ajrconline.org This suggests the potential for using oxazolone derivatives as building blocks for pyrrole-containing structures.

Synthesis of Other Oxazole Derivatives and Fused Heterocycles

2(3H)-Oxazolone, 5-methyl-4-phenyl- can serve as a precursor for other oxazole derivatives. For example, various substituted oxazole derivatives have been synthesized from oxazolone intermediates. ajrconline.org The Erlenmeyer azlactone synthesis is a common method for preparing 4-arylidene-2-substituted-5(4H)-oxazolone derivatives. researchgate.net

Furthermore, oxazolones can undergo cycloaddition reactions to form fused heterocyclic systems. For instance, the reaction of 4-arylidene-2-phenyl-5(4H)-1,3-oxazolones with benzyne (B1209423) can afford 1,4(H)-benzoxazepine-2-ones. ajrconline.org Additionally, oxazolones can be converted to thiazolones by reacting with thioacetic acid. biointerfaceresearch.com The reaction of oxazolones with phenylhydrazine (B124118) can also yield 1,2,4-triazin-6(5H)-ones. nih.gov

Application in Peptide Coupling and Amide Formation Methodologies

Activating Agent in Carboxylic Acid Activation

There is no specific information in the reviewed literature that describes the use of 2(3H)-Oxazolone, 5-methyl-4-phenyl- as an activating agent for carboxylic acids in peptide coupling or amide formation. Generally, 2,4-dialkyl-5(4H)-oxazolones can be recognized as intermediates in some aminolysis reactions during peptide synthesis. nih.gov The formation of an oxazolone from an N-acyl amino acid, facilitated by a coupling agent, can be a transient step leading to peptide bond formation. However, specific studies detailing this role for 2(3H)-Oxazolone, 5-methyl-4-phenyl- are absent from the available literature.

Utility in Total Synthesis of Natural Products (as an intermediate)

No specific examples were found in the scientific literature of 2(3H)-Oxazolone, 5-methyl-4-phenyl- being used as an intermediate in the total synthesis of natural products. Oxazolones, in general, are valuable precursors for the synthesis of amino acids and various heterocyclic compounds, which are, in turn, components of many natural products. nih.gov However, the application of this specific 5-methyl-4-phenyl substituted oxazolone in this capacity is not documented in the reviewed sources.

Stereoselective Construction of Chiral Centers in Target Molecules

There is a lack of documented research on the use of 2(3H)-Oxazolone, 5-methyl-4-phenyl- for the stereoselective construction of chiral centers in target molecules. While oxazolones can be employed in stereoselective reactions, such as dynamic kinetic resolutions to produce enantiomerically enriched α-amino acid derivatives, specific applications involving 2(3H)-Oxazolone, 5-methyl-4-phenyl- are not reported. acs.orgacs.org The stereochemical outcome of reactions involving oxazolones is highly dependent on the substitution pattern and the reaction conditions, but no data is available for this particular compound.

Integration into Cascade Reactions and Multicomponent Syntheses

The scientific literature does not provide specific examples of 2(3H)-Oxazolone, 5-methyl-4-phenyl- being integrated into cascade reactions or multicomponent syntheses. Oxazolones are known to participate in such reactions to generate molecular complexity from simple precursors efficiently. nih.govorganic-chemistry.org For instance, multicomponent reactions involving glycine, benzoyl chloride, and an aromatic aldehyde can lead to the formation of 4-arylidene-2-phenyl-5(4H)-oxazolones. nih.gov However, no detailed studies or findings specifically mention the use of 2(3H)-Oxazolone, 5-methyl-4-phenyl- in these types of transformations.

Data Tables

Due to the absence of specific research findings for 2(3H)-Oxazolone, 5-methyl-4-phenyl- in the specified applications, no data tables could be generated.

Theoretical and Computational Investigations of 2 3h Oxazolone, 5 Methyl 4 Phenyl

Electronic Structure Analysis and Bonding Characteristics

The electronic structure and bonding of 2(3H)-Oxazolone, 5-methyl-4-phenyl- are fundamental to understanding its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are invaluable in elucidating these characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. irjweb.comnih.gov

For 2(3H)-Oxazolone, 5-methyl-4-phenyl-, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the oxazolone (B7731731) ring, which act as electron-donating centers. Conversely, the LUMO is likely centered on the carbonyl group and the C=N bond of the oxazolone ring, which are the primary electron-accepting sites. The interaction of these orbitals governs the charge transfer within the molecule. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2(3H)-Oxazolone, 5-methyl-4-phenyl-

ParameterEnergy (eV)
HOMO Energy-6.45
LUMO Energy-1.78
HOMO-LUMO Gap (ΔE)4.67

Note: The values in this table are hypothetical and based on typical values for similar heterocyclic compounds. They serve as an illustration of the expected electronic properties.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within 2(3H)-Oxazolone, 5-methyl-4-phenyl- can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps are instrumental in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. ajchem-a.com In an MEP map, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. ajchem-a.com

For this oxazolone derivative, the MEP would likely show a high negative potential around the oxygen atom of the carbonyl group, making it a prime target for electrophiles. The hydrogen atoms of the methyl group and the phenyl ring would exhibit a positive potential. The nitrogen atom within the oxazolone ring is also an important site for potential interactions. ajchem-a.com

Aromaticity and Tautomerism Studies

Oxazolones are known to exhibit interesting tautomeric forms. researchgate.net While the 2(3H)-oxazolone form is one possibility, other isomeric forms such as 5(4H)-oxazolones can exist. biointerfaceresearch.com The relative stability of these tautomers can be investigated using computational methods by calculating their ground-state energies. The chemistry of oxazolones is often dominated by their tendency to undergo ring-opening rather than preserving their structure, which is linked to their relatively low aromatic character. biointerfaceresearch.com

Unsaturated oxazolones can also exist in tautomeric equilibrium between different forms, which influences their chemical behavior. researchgate.net Computational studies can help determine the most stable tautomer under different conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2(3H)-Oxazolone, 5-methyl-4-phenyl- are key to its biological activity and interactions. Conformational analysis, often performed using a combination of NMR spectroscopy and DFT calculations, can identify the most stable conformations of the molecule. um.es The rotation around the single bonds, such as the one connecting the phenyl group to the oxazolone ring, leads to different rotamers with varying energies.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can reveal how the molecule flexes and changes shape, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions involving 2(3H)-Oxazolone, 5-methyl-4-phenyl- is a primary goal of computational chemistry. This involves mapping out the potential energy surface of a reaction to identify the transition states and intermediates.

Computational Modeling of Ring-Opening Mechanisms

Oxazolones are known to undergo ring-opening reactions, particularly when attacked by nucleophiles. biointerfaceresearch.com For instance, the attack of a nucleophile at the carbonyl carbon can lead to the cleavage of the carbonyl-oxygen bond, resulting in the formation of α-amino acid derivatives. biointerfaceresearch.com

Computational modeling can elucidate the step-by-step mechanism of such ring-opening reactions. By calculating the energy barriers for different possible pathways, researchers can determine the most likely reaction mechanism. This involves locating the transition state structures and calculating their energies relative to the reactants and products. Such studies are vital for predicting the reactivity of the oxazolone ring and for designing new synthetic routes based on this scaffold.

Prediction of Reactivity and Selectivity in Various Transformations

Computational chemistry offers powerful tools to predict the reactivity and selectivity of 2(3H)-Oxazolone, 5-methyl-4-phenyl- in a variety of chemical transformations. Density Functional Theory (DFT) is a commonly employed method to elucidate the electronic structure and predict the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is central to these predictions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For a related oxazol-5-one derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory have shown that the HOMO is primarily localized on the oxazolone ring, while the LUMO is distributed over the entire molecule. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr

In the context of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, the phenyl and methyl substituents will influence the electron density distribution and, consequently, the energies of the frontier orbitals. The phenyl group at the 4-position, depending on its conformation, can engage in conjugation with the oxazolone ring, thereby modulating its reactivity.

Table 1: Predicted Reactivity Parameters for an Oxazol-5-one Derivative

ParameterValue (eV)Implication for Reactivity
HOMO Energy-6.037Indicates the electron-donating ability of the molecule.
LUMO Energy-2.566Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.471A smaller gap suggests higher reactivity and lower stability. dergipark.org.tr

Note: The values in this table are for a related oxazol-5-one derivative and serve as an illustrative example of the types of parameters calculated to predict reactivity.

Furthermore, theoretical calculations have been instrumental in understanding the mechanism of reactions such as 1,3-dipolar cycloadditions. For the related 4-methyl-2-phenyl oxazol-5-(4H)-one, computational studies have explored its tautomerization to a mesoionic oxazolium-5-olate (a münchnone) and its subsequent cycloaddition reactions. These studies reveal that the cycloaddition can proceed through either a concerted or a stepwise mechanism involving a zwitterionic intermediate. The high degree of functionalization observed experimentally is explained by an irreversible decarboxylation step, which acts as the driving force for the reaction. researchgate.net

Catalytic Cycle Investigations for Metal-Mediated Reactions

Metal-mediated reactions are pivotal in expanding the synthetic utility of oxazolones. Computational studies are invaluable for elucidating the mechanisms of these catalytic cycles, including the geometries of intermediates and transition states, and the energetics of each step.

Palladium-catalyzed reactions, such as C-H bond activation, have been investigated for related (Z)-4-hetarylidene-5(4H)-oxazolones. mdpi.com Theoretical studies can map out the entire catalytic cycle, starting from the coordination of the oxazolone to the metal center, followed by the C-H activation step, and subsequent functionalization and catalyst regeneration. These studies can predict the most favorable reaction pathway and identify the rate-determining step. For instance, in the orthopalladation of a (Z)-2-phenyl-4-(5-thiazolylmethylene)-5(4H)-oxazolone, computational analysis can confirm the C^N-chelation mechanism leading to a dinuclear palladium complex. mdpi.com

While specific catalytic cycle investigations for 2(3H)-Oxazolone, 5-methyl-4-phenyl- are not extensively documented, the principles from related systems are applicable. The phenyl group at the 4-position could be a site for C-H activation, or the oxazolone ring itself could coordinate to a metal catalyst, facilitating various transformations.

Solvent Effects on Reactivity: Computational Approaches

The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. Computational chemistry provides methods to model these solvent effects, ranging from implicit solvent models to explicit solvent molecules included in the calculation.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes charged intermediates and transition states.

For a more detailed understanding, explicit solvent models can be used where a number of solvent molecules are included in the quantum mechanical calculation. This allows for the investigation of specific solvent-solute interactions, such as hydrogen bonding.

Studies on related heterocyclic compounds, like 1,2,4-oxadiazole-5(4H)-thiones, have demonstrated the use of computational methods to correlate vibrational frequencies with empirical solvent parameters. nih.gov This approach can also be applied to 2(3H)-Oxazolone, 5-methyl-4-phenyl- to understand how different solvents would affect its structure and reactivity. For instance, the vibrational frequency of the carbonyl group in the oxazolone ring would be sensitive to the polarity of the solvent, which can be predicted and correlated with experimental data.

Table 2: Illustrative Computational Approaches for Solvent Effects

Computational MethodDescriptionApplication to 2(3H)-Oxazolone, 5-methyl-4-phenyl-
Implicit Solvent Models (e.g., PCM)The solute is placed in a cavity within a continuous dielectric medium representing the solvent.To calculate the solvation energy and predict how solvent polarity affects reaction energetics.
Explicit Solvent ModelsOne or more solvent molecules are included in the quantum mechanical calculation.To model specific hydrogen bonding or other direct interactions between the solvent and the oxazolone.
Correlation with Empirical Solvent ParametersCalculated properties (e.g., vibrational frequencies) are correlated with experimental solvent scales.To predict how changes in solvent will affect spectroscopic properties and, by extension, reactivity. nih.gov

Design of Novel Reactivity via Computational Prediction

Computational chemistry is not only a tool for explaining existing reactivity but also a powerful engine for the design of novel reactions and molecules with desired properties. In silico design and screening can significantly accelerate the discovery process.

Molecular docking studies, for example, are widely used in drug design to predict the binding affinity of a molecule to a biological target. This approach can be adapted to predict the interaction of 2(3H)-Oxazolone, 5-methyl-4-phenyl- with a catalyst or another reactant. By understanding the binding modes, new catalysts or substrates can be designed to enhance reactivity and selectivity. nih.gov

Furthermore, computational methods can be used to design novel derivatives of 2(3H)-Oxazolone, 5-methyl-4-phenyl- with tailored electronic properties. For instance, by introducing electron-donating or electron-withdrawing groups on the phenyl ring, the HOMO and LUMO energies can be fine-tuned to control the molecule's reactivity in specific transformations. Time-dependent DFT (TD-DFT) calculations can also be employed to predict the photophysical properties of these novel derivatives, opening up possibilities in photochemistry. nih.gov

The design of new spiro-oxindole derivatives from 5(4H)-oxazolones through 1,3-dipolar cycloaddition reactions has been guided by computational studies. These studies help in understanding the reaction mechanism and predicting the stereochemical outcome, thereby aiding in the synthesis of complex molecular architectures. nih.gov

Advanced Derivatization and Functionalization Strategies for 2 3h Oxazolone, 5 Methyl 4 Phenyl

Directed Functionalization of the Phenyl Ring

The 4-phenyl substituent on the oxazolone (B7731731) ring is a prime target for introducing chemical diversity. Directed functionalization allows for the regioselective introduction of various substituents, significantly altering the electronic and steric properties of the molecule.

Regioselective Halogenation and Nitration

While direct electrophilic halogenation and nitration of 2(3H)-Oxazolone, 5-methyl-4-phenyl- have not been extensively documented, established methodologies for the regioselective functionalization of phenyl rings can be applied. The directing effects of the oxazolone ring and the reaction conditions will be crucial in determining the site of substitution.

Halogenation: Electrophilic halogenation of the phenyl ring can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, often with a radical initiator or under photochemical conditions. Chlorination can be similarly achieved with N-chlorosuccinimide (NCS). The regioselectivity will be influenced by the electronic nature of the oxazolone moiety.

Nitration: Regioselective nitration of the phenyl ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to avoid over-nitration or degradation of the oxazolone ring. The directing effect of the substituent already present on the phenyl ring will determine the position of the nitro group.

A study on the nitration of a related 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one system showed that the oxadiazolinone ring acts as a moderate donor, directing nitration to the ortho and para positions of the phenyl ring. researchgate.net A similar directing effect can be anticipated for the 2(3H)-oxazolone ring in the target molecule.

Introduction of Diverse Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods, the phenyl ring of 2(3H)-Oxazolone, 5-methyl-4-phenyl- would first need to be halogenated, as described in the previous section, to provide a suitable handle for coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ontosight.airesearchgate.net By first preparing a halo-derivative of 2(3H)-Oxazolone, 5-methyl-4-phenyl-, a wide variety of aryl and heteroaryl groups can be introduced at the position of the halogen.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netorganic-chemistry.org This would allow for the introduction of vinyl groups onto the phenyl ring of the target oxazolone.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. ub.edusphinxsai.com This strategy would be employed to introduce alkynyl substituents onto the phenyl ring.

Cross-Coupling Reaction Reactants Catalyst/Reagents Product Reference
Suzuki-MiyauraHalo-aryl oxazolone, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted aryl oxazolone ontosight.airesearchgate.net
HeckHalo-aryl oxazolone, AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted aryl oxazolone researchgate.netorganic-chemistry.org
SonogashiraHalo-aryl oxazolone, Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted aryl oxazolone ub.edusphinxsai.com

Manipulation of the C5-Methyl Group

The C5-methyl group offers another avenue for structural diversification. Its transformation into other functional groups can lead to a wide array of novel derivatives.

Selective Oxidation to Carboxylic Acids or Alcohols

The selective oxidation of the C5-methyl group to a primary alcohol or a carboxylic acid would provide valuable intermediates for further functionalization, such as esterification or amidation. While direct oxidation of the methyl group on 2(3H)-Oxazolone, 5-methyl-4-phenyl- is not well-documented, analogous transformations in other heterocyclic systems suggest potential routes.

For instance, selective oxidation of methyl groups on heterocyclic rings can sometimes be achieved using reagents like selenium dioxide (SeO₂) or through multi-step sequences involving initial halogenation followed by nucleophilic substitution with a hydroxide (B78521) or alkoxide. More contemporary methods might involve transition-metal catalyzed C-H oxidation.

Introduction of Alkenyl and Alkynyl Moieties

The introduction of unsaturated functionalities like alkenyl and alkynyl groups at the C5-position can significantly impact the molecule's reactivity and potential for further elaboration, for example, via click chemistry or metathesis reactions.

Direct introduction of these groups onto the methyl group is challenging. A plausible strategy would involve the initial halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a 5-(bromomethyl) derivative. This intermediate could then undergo nucleophilic substitution or elimination reactions to introduce the desired unsaturated moieties. For instance, reaction with a suitable base could lead to an exocyclic methylene (B1212753) group, which could then be further functionalized. Alternatively, the bromomethyl intermediate could be converted to a phosphonium (B103445) salt and used in a Wittig reaction to introduce an alkenyl group.

Functionalization at the N3-Position of the Oxazolone Ring

The nitrogen atom at the N3-position of the 2(3H)-oxazolone ring is a nucleophilic center that can be readily functionalized through alkylation, arylation, or acylation, providing access to a large family of N-substituted derivatives.

N-Alkylation: The N3-hydrogen is acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an anion. This anion can then react with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated oxazolones.

N-Arylation: N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. For example, the Chan-Lam coupling reaction utilizes a copper catalyst to couple the N-H bond with an arylboronic acid. Alternatively, Buchwald-Hartwig amination conditions with a palladium catalyst can be employed to couple the oxazolone with an aryl halide.

N-Acylation: The introduction of an acyl group at the N3-position can be accomplished by reacting the oxazolone with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of N-acyl oxazolone derivatives.

Functionalization Reagents Conditions Product Reference
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)Aprotic solvent (e.g., DMF, THF)N-Alkyl oxazolone-
N-Arylation (Chan-Lam)Arylboronic acid, Copper catalystBase, Solvent (e.g., DCM)N-Aryl oxazolone-
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, LigandBase, Solvent (e.g., Toluene)N-Aryl oxazolone-
N-AcylationAcyl chloride or Anhydride, BasePyridine or Et₃NN-Acyl oxazolone-

N-Arylation and N-Heteroarylation

A significant advancement in the functionalization of the 4-methyl-2-phenyl-5(4H)-oxazolone scaffold is its use as a nucleophile in SNAr-type reactions with highly electrophilic perfluoroarenes. nih.gov This strategy provides access to a range of non-natural, fluorinated amino acid derivatives. The oxazolone enolate, generated in situ, acts as a competent nucleophile for addition to electron-deficient aromatic and heteroaromatic rings. nih.gov

The reaction is highly regioselective, with the nucleophilic attack occurring at the C-4 position of the oxazolone ring. nih.gov Subsequent protonation and ring-opening of the arylated oxazolone intermediate with an alcohol under acidic conditions, such as with trifluoroacetic acid (TFA) in methanol, yields the corresponding N-benzoyl protected amino acid esters. nih.gov

Detailed research findings have demonstrated the successful arylation and heteroarylation of 4-methyl-2-phenyloxazol-5(4H)-one with various polyfluorinated substrates. The reaction conditions typically involve a base to generate the oxazolone enolate in a suitable solvent like acetonitrile (B52724) (MeCN). nih.gov

Table 1: N-Arylation and N-Heteroarylation of 4-methyl-2-phenyl-5(4H)-oxazolone

Arylating Agent Base Conditions Product (after Methanolysis) Yield Reference
Pentafluoropyridine N,N-Diisopropylethylamine (DIPEA) MeCN, TFA/Methanol Methyl 2-benzamido-2-(perfluoropyridin-4-yl)propanoate - nih.gov
Pentafluoropyridine N,N-Diisopropylethylamine (DIPEA) MeCN, TFA/Methanol Corresponding N-Bz ester - nih.gov

Note: Specific yield data for the 4-methyl substituted oxazolone was not detailed in the summary, but the reaction was reported as successful.

Synthesis of Structurally Modified 2(3H)-Oxazolone Analogs

The synthesis of structurally modified analogs from 2(3H)-Oxazolone, 5-methyl-4-phenyl- is not a widely reported strategy. Most synthetic literature focuses on the creation of the oxazolone ring system itself with various substituents at the C-2 and C-4 positions, rather than post-synthesis modification of a pre-formed scaffold. researchgate.netbiointerfaceresearch.com

The primary documented method for creating analogs from this core structure is the C-4 arylation with polyfluoroarenes, as detailed in the previous section. nih.gov This reaction directly modifies the carbon skeleton at the 4-position, yielding novel fluorinated analogs.

Other reactions involving oxazolones, such as nucleophilic attack at the C-5 carbonyl, typically lead to ring-opening, forming derivatives of α-amino acids, amides, or esters, rather than preserving the oxazolone ring to create new analogs. nih.govbiointerfaceresearch.com For instance, the arylated products are often immediately converted to N-benzoyl protected esters or other valuable building blocks. nih.gov

Polymerization and Materials Science Applications

In the field of materials science, monomers containing heterocyclic rings are of significant interest for creating novel polymers. While 3-acyl-2-oxazolones have been shown to undergo free-radical homopolymerization to produce poly(2-oxazolones), there is no evidence in the current scientific literature of 2(3H)-Oxazolone, 5-methyl-4-phenyl- being utilized as a monomer or an intermediate in polymerization reactions. clockss.org General studies on the polymerization of other substituted oxazolones have sometimes noted a lack of reactivity; for example, attempts to homopolymerize a thiophenyl-substituted oxazol-5-one were unsuccessful. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-methyl-4-phenyl-2(3H)-oxazolone derivatives?

  • Methodological Answer : Primary aldehydes (e.g., nonanal, phenylacetaldehyde) yield 2(3H)-oxazolones efficiently (64–74% yields) under base-mediated conditions (e.g., nBu₄NF), avoiding oxidants or acidic conditions. Electron-rich aldehydes (e.g., alkynyl aryls) are compatible, with yields up to 82% . Tertiary aldehydes (e.g., pivalaldehyde) are unreactive, leading to side products like 4 instead of the desired oxazolone . For acid-sensitive substrates (e.g., acetal-functionalized aldehydes), yields remain moderate (61%), demonstrating functional group tolerance .
Aldehyde Type Example SubstrateYield (%)Key Observation
PrimaryPhenylacetaldehyde54Moderate steric tolerance
SecondaryIsopropyl-substituted47Steric hindrance reduces yield
Electron-rich aromatic5-(p-tolyl)pent-4-ynal82High compatibility
TertiaryPivalaldehyde0No product formation

Q. How do substituents on aldehydes influence the synthesis of 2(3H)-oxazolone derivatives?

  • Methodological Answer :

  • Steric Effects : Secondary aldehydes (e.g., cyclopropyl derivatives) yield ≤30% due to hindered C–C bond formation. Tertiary aldehydes fail to react .
  • Electronic Effects : Electron-rich aldehydes (e.g., alkynyl indoles) enhance reactivity (81% yield), while electron-deficient substrates (e.g., 4-pentynal) yield poorly (21%) .
  • Functional Group Compatibility : Acid-sensitive groups (e.g., acetals) and prenyl appendages (e.g., citronellal derivatives) are tolerated without oxidation steps .

Q. What spectroscopic techniques are critical for characterizing 2(3H)-oxazolone derivatives?

  • Methodological Answer :

  • NMR : Distinguishes regioisomers via carbonyl carbon shifts (C=O at δ ~170–175 ppm) and substituent-dependent aromatic proton splitting .
  • X-ray Crystallography : Resolves stereochemistry in sterically hindered derivatives (e.g., 3q, 22% yield) .
  • HRMS : Confirms molecular formulas for complex derivatives (e.g., 3h, 81% yield from N-Boc-4-piperidine carboxaldehyde) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 2(3H)-oxazolones from aldehydes?

  • Methodological Answer :

  • Anionic Mechanism : nBu₄NF deprotonates the aldehyde, forming an enolate that reacts with the oxazolone precursor. TEMPO experiments confirm no radical pathway .
  • Competing Pathways : Tertiary aldehydes favor imine formation (7 ), leading to side product 4 , while primary/secondary aldehydes undergo aldol-like condensation to form oxazolones .

Q. How can stereoisomerization be controlled during oxazolone synthesis?

  • Methodological Answer :

  • Base Selection : Use non-basic conditions (e.g., nBu₄NF) to minimize racemization. For example, Garner’s aldehyde forms 3q without stereochemical scrambling despite low yield (22%) .
  • Protecting Groups : Sterically shielded aldehydes (e.g., Roche ester derivatives) improve stereochemical integrity (37% yield for 3r ) .

Q. How do computational methods predict the reactivity of oxazolone derivatives?

  • Methodological Answer :

  • DFT Calculations : Model transition states for aldol-like condensation to identify steric/electronic bottlenecks .
  • Molecular Docking : Predict bioactivity (e.g., antimicrobial potential) by simulating interactions with target enzymes .

Data Contradiction Analysis

Q. Why do similar aldehydes show divergent yields in oxazolone synthesis?

  • Analysis :

  • Steric vs. Electronic Factors : Dihydrocinnamaldehyde (74% yield) outperforms phenylacetaldehyde (54%) due to reduced α-carbon acidity and steric accessibility .
  • Substrate Rigidity : Piperidine carboxaldehyde derivatives (44% yield) underperform compared to flexible aliphatic aldehydes due to conformational constraints .

Biological Activity Exploration

Q. What strategies validate the biological potential of 2(3H)-oxazolones?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 4-phenyl vs. 4-alkyl) with bioactivity trends .

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